molecular formula C25H20N4O3S2 B2809715 4-benzoyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-84-8

4-benzoyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2809715
CAS No.: 392291-84-8
M. Wt: 488.58
InChI Key: IJRGLXHYQOILGY-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative featuring a benzoyl group at position 4 of the thiadiazole ring and a substituted thioether side chain containing a p-tolylamino (4-methylphenylamino) moiety. The structural complexity arises from the integration of a thiadiazole core, a benzamide linkage, and a functionalized ethylthio group. For instance, intermediates such as N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide (compound 2 in ) are synthesized via cyclization of benzoylisothiocyanate with thiosemicarbazide, followed by functionalization with p-toluidine derivatives to introduce the p-tolylamino group . Characterization via IR, NMR, and MS would confirm its structure, as seen in related compounds .

Properties

IUPAC Name

4-benzoyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c1-16-7-13-20(14-8-16)26-21(30)15-33-25-29-28-24(34-25)27-23(32)19-11-9-18(10-12-19)22(31)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,26,30)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRGLXHYQOILGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached via an amidation reaction, where the amine group of the thiadiazole derivative reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-benzoyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several potential scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Name Key Substituents Biological Activity (IC₅₀, μM) Target Cells/Enzymes Reference
4-Benzoyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (Target) Benzoyl, p-tolylaminoethylthio Not reported Inferred DNA/protein targets
(E)-N-(5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzamide (5a) Chalcone-phenyl, 3,4-dihydroxyphenyl 9.12–12.72 (HeLa), 6.92–16.35 (HL-60) HeLa, HL-60, A549
4-Nitro-N-[5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl]benzamide Nitrobenzamide, thiazolylaminoethylthio Not reported Potential kinase/DNA targets
4-Methyl-N-(2,2,2-trichloro-1-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide Trichloroethyl, p-tolylamino Superior docking score vs. acetylcholinesterase Acetylcholinesterase
N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7d) Thiophene-acrylamido, cyano Moderate cytotoxicity Broad-spectrum screening

Key Observations :

  • Electron-Donating vs. However, in acetylcholinesterase inhibitors, electron-rich substituents like p-tolylamino enhance binding affinity, as seen in .
  • Side Chain Flexibility: The thioether-linked side chain in the target compound (p-tolylaminoethylthio) may improve solubility and target engagement compared to rigid chalcone derivatives (e.g., compound 5a) .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-benzoyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how is purity ensured?

  • Synthesis Steps :

  • Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux with POCl₃ or other catalysts .
  • Step 2: Introduction of the p-tolylamino group via nucleophilic substitution or coupling reactions, requiring precise pH control (7.5–8.5) and temperatures of 60–80°C .
  • Step 3: Benzoylation using benzoyl chloride in anhydrous DMF with a base (e.g., triethylamine) .
    • Purity Assurance :
  • Thin-layer chromatography (TLC) monitors reaction progress .
  • Final purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Primary Methods :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 10.2–10.8 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 521.2) .
    • Supplementary Data :
  • Elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Anticancer Activity :

  • MTT assay against cancer cell lines (e.g., IC₅₀ = 12.5 µM for MCF-7) .
    • Antimicrobial Activity :
  • Broth microdilution (MIC = 8 µg/mL against S. aureus) .
    • Enzyme Inhibition :
  • Kinase inhibition assays (e.g., EGFR IC₅₀ = 0.85 µM) using fluorescence-based protocols .

Advanced Research Questions

Q. How can conflicting data on reaction yields in thiadiazole synthesis be resolved?

  • Key Variables :

  • Temperature : Yields drop >80°C due to side reactions (e.g., hydrolysis of thioamide groups) .
  • Solvent Polarity : DMF improves solubility of intermediates but may require inert atmospheres to prevent oxidation .
    • Optimization Strategy :
  • Design of Experiments (DoE) to model interactions between pH, temperature, and solvent .

Q. What computational methods predict binding modes of this compound with biological targets?

  • Molecular Docking :

  • AutoDock Vina or Schrödinger Suite to simulate binding to EGFR (PDB ID: 1M17) with ∆G = -9.2 kcal/mol .
    • MD Simulations :
  • GROMACS for stability analysis (RMSD < 2.0 Å over 100 ns) .

Q. How do structural modifications impact bioactivity?

  • Case Study :

  • Replacing p-tolyl with 3,4-dichlorophenyl increases antimicrobial potency (MIC from 16 → 4 µg/mL) due to enhanced lipophilicity (logP = 3.8 vs. 2.5) .
    • SAR Table :
SubstituentIC₅₀ (µM, MCF-7)MIC (µg/mL, S. aureus)
p-Tolyl12.516
3,4-Dichloro8.74
4-Fluoro18.332

Q. How are discrepancies in reported IC₅₀ values across studies addressed?

  • Factors Causing Variability :

  • Cell line passage number (e.g., MDA-MB-231 vs. MDA-MB-468) .
  • Assay conditions (e.g., serum concentration in media alters compound bioavailability) .
    • Mitigation :
  • Standardize protocols per NIH Guidelines (e.g., ATCC cell authentication) .

Methodological Recommendations

  • Synthesis : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 6 hr) while maintaining yield (85%) .
  • Characterization : Combine X-ray crystallography (e.g., CCDC deposition 1021069) with DFT calculations for electronic structure validation .
  • Bioactivity : Pair in vitro assays with transcriptomics (RNA-seq) to identify off-target effects .

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